Dichloro-methyl-trimethylsilylsilane
Overview
Description
Dichloro-methyl-trimethylsilylsilane is a compound that is part of a broader class of organosilicon compounds, which are characterized by the presence of carbon-silicon (C-Si) bonds. These compounds are of significant interest due to their utility in various chemical synthesis and modification processes. The papers provided discuss several related compounds and their synthesis, reactions, and properties, which can help us understand the broader context of dichloro-methyl-trimethylsilylsilane's chemistry.
Synthesis Analysis
The synthesis of organosilicon compounds often involves the reaction of chlorosilanes with organic moieties. For instance, the synthesis of hexakis(trimethylsilyl)disilane, a highly branched and symmetrical organopolysilane, was achieved through the reaction of tris(trimethylsilyl)silyllithium with 1,2-dibromoethane, yielding a 45-50% success rate . Similarly, 1,1,2-trimethyl-1,2,2-trichlorodisilane and 1,1,2,2-tetramethyl-1,2-dichlorodisilane were prepared by dechlorinative methylation of a disilane mixture with trimethylchlorosilane in the presence of aluminum chloride and methyldichlorosilane . These methods provide insights into the potential synthetic routes that could be applied to dichloro-methyl-trimethylsilylsilane.
Molecular Structure Analysis
The molecular structure of organosilicon compounds is crucial for understanding their reactivity and properties. For example, the structure of dichloro-9-fluorenyltrimethylsilylsilane was characterized by X-ray structure analysis, revealing a staggered conformation with approximate C_s-symmetry . The bond lengths and angles within the molecule provide valuable information about the spatial arrangement of the atoms, which is essential for predicting the behavior of similar compounds like dichloro-methyl-trimethylsilylsilane.
Chemical Reactions Analysis
Organosilicon compounds participate in various chemical reactions. Trimethylsilylation, for instance, is a process where trimethylsilyl groups are introduced to other molecules, such as the hydrolysed and polycondensed products of methyltriethoxysilane . Additionally, the chloroplatinic acid-catalyzed hydrosilylation of isoprene with different silanes, including trimethylsilane, demonstrates the versatility of these compounds in adding across double bonds . These reactions are indicative of the types of chemical transformations that dichloro-methyl-trimethylsilylsilane might undergo.
Physical and Chemical Properties Analysis
The physical and spectral properties of organosilicon compounds like hexakis(trimethylsilyl)disilane have been discussed, including their reactivity with lithium and methyllithium, which causes cleavage of Si-Si or Si-C bonds . The solubility, volatility, and stability of these compounds are influenced by their molecular structure and substituents, which is relevant for the handling and application of dichloro-methyl-trimethylsilylsilane.
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of 2,4-Dienals : Dichloro-methyl-trimethylsilylsilane reacts with 1-trimethylsilyl-1,3-dienes in the presence of titanium(IV) chloride to produce 2,4-dienals, offering a convenient route for their preparation (Yamamoto, Ohta, & Tsuji, 1979).
- Formation of Silacyclophanones : It reacts with tetrafluorophthalic acid bis(trimethylsilyl) ether and ortho-phthalic acid to form 14-membered cyclic organosilicon esters, known as silacyclophanones (Basenko et al., 2019).
- Generation of Iminium Ions : Dichlorodimethylsilane and trichloromethylsilane generate iminium ions from secondary alkylamines, used to alkylate electron-rich aromatic heterocycles (Heaney, Papageorgiou, & Wilkins, 1997).
- Hydrosilylation of Isoprene : Dichloromethylsilane undergoes hydrosilylation with isoprene, catalyzed by chloroplatinic acid (Benkeser, Merritt, & Roche, 1978).
Material Science Applications
- Synthesis of Silicon-Containing Aziridines : It contributes to the synthesis of silicon-containing aziridines, important in the development of novel organic materials (Lukevics et al., 1984).
- Polymeric Organosilicon Systems : Utilized in creating polymeric systems with highly conducting properties (Ishikawa et al., 1990).
- Surface Modification of Ceramic Membranes : Trichloromethylsilane has been used for hydrophobizing ceramic membranes for use in direct contact membrane distillation (Hendren, Brant, & Wiesner, 2009).
Analytical Chemistry Applications
- Gas Chromatography-Mass Spectrometry : Dichloromethylsilane derivatives are utilized in headspace derivatization for identifying compounds like 1,3-dichloro-2-propanol in soy sauce using GC-MS (Lee, Chiu, & Dou, 2007).
Safety And Hazards
Future Directions
The future research directions in the field of silane compounds could involve the development of new synthesis methods, the design of novel silane compounds with improved properties, and the exploration of new applications . The intersection of silane compounds with other fields such as nanotechnology and biotechnology also presents exciting opportunities for future research .
properties
IUPAC Name |
dichloro-methyl-trimethylsilylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12Cl2Si2/c1-7(2,3)8(4,5)6/h1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZALIDSFNICAQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[Si](C)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloro-methyl-trimethylsilylsilane | |
CAS RN |
4518-99-4, 39437-99-5 | |
Record name | 1,1-Dichloro-1,2,2,2-tetramethyldisilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4518-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Disilane, dichlorotetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039437995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Dichloro-1,2,2,2-tetramethyldisilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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